molecular formula C20H15ClO6 B2867119 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 929380-28-9

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2867119
CAS No.: 929380-28-9
M. Wt: 386.78
InChI Key: YBBJVGPGGNQONG-FXBPXSCXSA-N
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Description

The compound "(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one" is a benzofuranone derivative with a complex substitution pattern. Its molecular formula is C₂₄H₁₆Cl₂O₅, with an average molecular weight of 455.287 g/mol and a monoisotopic mass of 454.037479 g/mol . The Z-configuration of the exocyclic double bond at the 2-position of the benzofuranone core is critical for its stereochemical identity. The structure features:

  • A 6-chloro-4H-benzo[d][1,3]dioxin moiety fused to the benzofuranone core.

Properties

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO6/c1-11(22)8-25-15-2-3-16-17(7-15)27-18(19(16)23)6-12-4-14(21)5-13-9-24-10-26-20(12)13/h2-7H,8-10H2,1H3/b18-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBJVGPGGNQONG-FXBPXSCXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural and Substitutional Differences

Compound Name (Identifier) Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 6-chloro-benzodioxin, 2-oxopropoxy 455.287 Z-configuration, chloro groups, oxopropoxy
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) Bromo, dibromoacetyl, methyl ester 482.83* Brominated acetyl group, methyl ester, hydroxy
(2Z)-6-[(2,6-Dichlorobenzyl)oxy]-2-(pyridin-4-ylmethylene)-1-benzofuran-3(2H)-one (5b) Dichlorobenzyl, pyridinyl 399.21* Dichloro substitution, pyridine ring
(2Z)-2-[(6-Bromo-4H-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one Bromo-benzodioxin, hydroxy 415.21* Bromo substitution, hydroxyl group
(2Z)-6-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one 4-chlorophenyl, 2-oxoethoxy, 5-methylfuran 423.83* Chlorophenyl, furan substituent, oxoethoxy

*Calculated based on molecular formulas.

Physicochemical Properties

  • Solubility : The 2-oxopropoxy group likely improves aqueous solubility compared to halogenated acetyl or methyl ester derivatives (e.g., compounds III and V) .
  • Thermal Stability : Halogenated benzodioxin moieties (as in the target compound) may confer higher thermal stability than furan or pyridine-containing analogs (e.g., compound 5b or ) .

Key Research Findings

Halogenation Impact : Bromo/chloro substitutions at the benzodioxin or benzofuran core significantly alter reactivity and bioactivity. Chloro groups enhance stability, while bromo groups increase molecular bulk .

Stereochemical Specificity : The Z-configuration is critical for maintaining planar geometry, as confirmed by X-ray crystallography in related compounds (e.g., compound VI in ) .

Side-Chain Modularity : Substituents like 2-oxopropoxy or dichlorobenzyl allow tuning of solubility and target interactions .

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